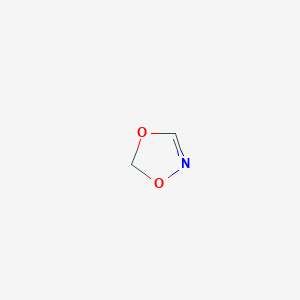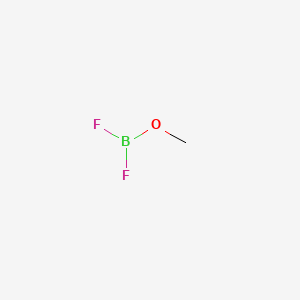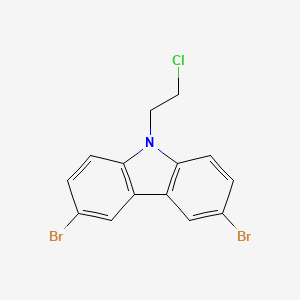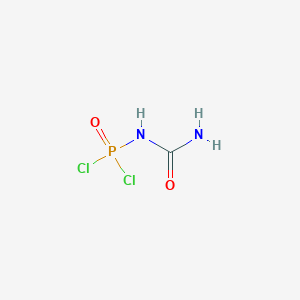
1,4,2-Dioxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,2-Dioxazole is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its versatility and stability, making it a valuable building block in organic synthesis and various industrial applications. The presence of both nitrogen and oxygen in the ring imparts unique chemical properties to this compound, allowing it to participate in a wide range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,2-Dioxazoles can be synthesized through several methods, including:
Condensation of Hydroxamic Acids with Phosgene or Diethylacetals: This traditional method involves the reaction of hydroxamic acids with phosgene or diethylacetals to form 1,4,2-dioxazoles.
1,3-Dipolar Addition Method: This method involves the reaction of ketones and nitrile oxides to form 1,4,2-dioxazoles.
Ring Expansion of 2-Acyloxaziridines: This method involves the ring expansion of 2-acyloxaziridines to form 1,4,2-dioxazoles.
Industrial Production Methods
Industrial production of 1,4,2-dioxazoles often involves the use of large-scale reactions with readily available starting materials. For example, the reaction of hydroxamic acids with vinyl ethers under mild conditions has been proposed as an efficient method for the industrial production of 1,4,2-dioxazoles .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,2-Dioxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common but can be achieved under specific conditions.
Substitution: Substitution reactions involving this compound can occur at the nitrogen or oxygen atoms in the ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Gold Catalysts: Used in regioselective [3+2] cycloaddition reactions with ynamides to form functionalized oxazoles.
Organic Bases: Used in the addition of hydroxamic acids to activated alkynes.
Major Products Formed
Major products formed from the reactions of this compound include:
Functionalized Oxazoles: Formed through gold-catalyzed regioselective [3+2] cycloaddition reactions.
Isocyanates and Ketones: Formed through the thermal decomposition of this compound.
Wissenschaftliche Forschungsanwendungen
1,4,2-Dioxazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,4,2-dioxazole involves its ability to act as an N-acyl nitrene equivalent, triggering the generation of α-imino gold–carbene intermediates through the elimination of a ketone . This mechanism is particularly useful in gold-catalyzed reactions, where this compound serves as a mild nitrene transfer reagent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,4,2-dioxazole include:
1,4,2-Dioxazol-5-one: A cyclic carbonate of hydroxamic acids that undergoes thermal or photo-induced decomposition.
1,4,2-Dioxazol-5-thione: A derivative of 1,4,2-dioxazol-5-one that also undergoes decomposition to form reactive intermediates.
1,2,4-Oxadiazole: A heterocyclic compound with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Uniqueness of this compound
This compound is unique due to its stability and versatility in various chemical reactions. Its ability to act as an N-acyl nitrene equivalent and participate in gold-catalyzed reactions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
289-02-1 |
|---|---|
Molekularformel |
C2H3NO2 |
Molekulargewicht |
73.05 g/mol |
IUPAC-Name |
1,4,2-dioxazole |
InChI |
InChI=1S/C2H3NO2/c1-3-5-2-4-1/h1H,2H2 |
InChI-Schlüssel |
ZWEGOVJVJZJDQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC=NO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)






![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)


